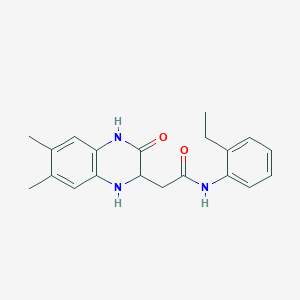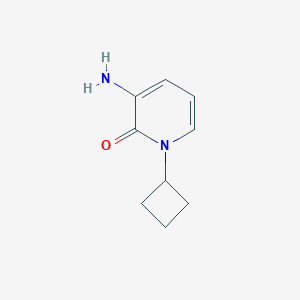
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 1785094-95-2 . It has a molecular weight of 164.21 and its molecular formula is C9H12N2O . This compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4,10H2 . This code provides a specific description of the compound’s molecular structure. For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and others can be used .Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, solubility, and others were not available in the sources I found .Wirkmechanismus
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one acts as an agonist of the mGluR, which is coupled to G proteins that modulate the activity of ion channels and second messenger systems. Activation of mGluR by this compound leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to IP3 receptors on the endoplasmic reticulum (ER) and releases calcium ions (Ca2+) into the cytosol, which activate downstream signaling pathways. DAG activates protein kinase C (PKC), which phosphorylates target proteins and modulates their activity. The activation of mGluR by this compound leads to the modulation of synaptic transmission and plasticity, which underlie learning and memory.
Biochemical and Physiological Effects
This compound has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. This compound enhances LTP and inhibits LTD in the hippocampus, which is important for learning and memory. This compound also modulates the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological processes such as motor control, emotion, and cognition. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a potent agonist of the mGluR and has been widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. This compound has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also water-soluble and can be easily administered to animals or cells. However, this compound has some limitations for lab experiments, including its short half-life and potential toxicity at high concentrations. Careful handling of this compound and proper dosage control are necessary to avoid unwanted side effects and ensure reliable results.
Zukünftige Richtungen
For research on 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one and mGluR include investigating the role of mGluR in various brain regions and cell types, elucidating the downstream signaling pathways activated by mGluR, developing more selective and potent agonists and antagonists of mGluR, studying the effects of mGluR on synaptic plasticity and behavior in animal models of neurological and psychiatric disorders, and exploring the therapeutic potential of mGluR modulators for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form 3-hydroxy-1-cyclobutyl-1,2-dihydropyridin-2-one. This intermediate is then treated with ammonia to obtain this compound in high yield and purity. The synthesis of this compound is a multistep process that requires expertise in organic chemistry and careful handling of the reagents.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one has been widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is a potent agonist of the mGluR, a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate, GABA, and dopamine. This compound has been used to investigate the role of mGluR in long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that underlie learning and memory. This compound has also been used to study the effects of mGluR on neuronal excitability, synaptic transmission, and synaptic plasticity in various brain regions, including the hippocampus, cortex, and striatum.
Eigenschaften
IUPAC Name |
3-amino-1-cyclobutylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFFZPVZESIPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

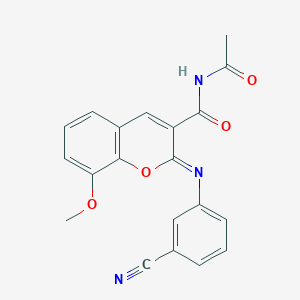
![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)
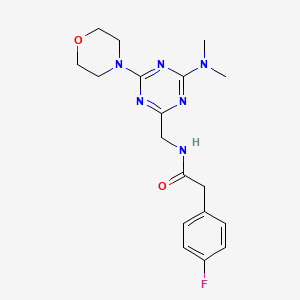

![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2790206.png)

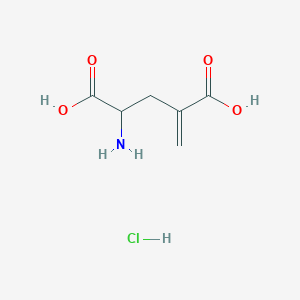
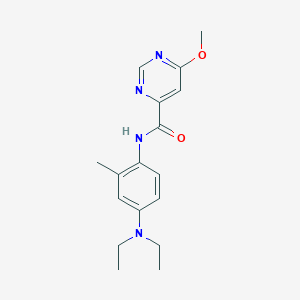
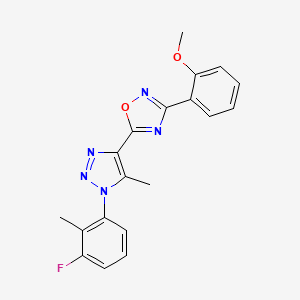

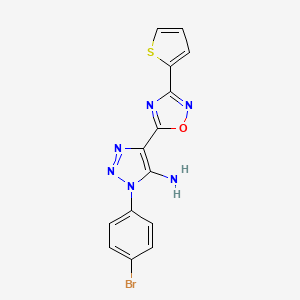
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2790216.png)
